molecular formula C14H12N4O2 B2895901 2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione CAS No. 866817-61-0

2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione

Cat. No. B2895901
CAS RN: 866817-61-0
M. Wt: 268.276
InChI Key: VYXVGCSKAVGZKW-UHFFFAOYSA-N
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Description

The compound “2-ethyl-5,5a-dihydro-2H-pyrazolo[3’,4’:5,6]pyrimido[2,1-a]isoindole-4,10-dione” is a type of pyrazolo pyrimidine derivative . Pyrazolo pyrimidines are a large family of N-heterocyclic compounds that have significant applications in medicinal chemistry and material science due to their photophysical properties . They are often used as building blocks for developing drug-like candidates with a broad range of medicinal properties .


Synthesis Analysis

The synthesis of pyrazolo pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo pyrimidines are diverse. For example, a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , which is a crucial target for cancer therapy . CDK2 is involved in the regulation of the cell cycle and is often overactive in cancer cells. By inhibiting CDK2, this compound could selectively target tumor cells, potentially leading to new cancer treatments.

Antimetabolite Activity

As a purine analogue, the compound exhibits properties of antimetabolites in purine biochemical reactions . This activity can be harnessed in the development of drugs that interfere with the growth and proliferation of pathogens, offering a pathway for treating diseases like malaria and leishmaniasis.

Enzymatic Inhibitory Activity

The compound has shown significant inhibitory activity against CDK2/cyclin A2, with IC50 values indicating potent anti-proliferative effects . This suggests its use in studying enzyme inhibition and designing drugs that can modulate enzymatic activity in various diseases.

Apoptosis Induction

In addition to inhibiting cell growth, this compound has been associated with the induction of apoptosis within certain cell lines . This property is valuable in cancer research, where inducing programmed cell death can be a strategy to eliminate cancer cells.

Cell Cycle Progression Alteration

Research indicates that the compound can cause significant alterations in cell cycle progression . Understanding and controlling the cell cycle is vital in cancer treatment, as it can halt the rapid division of cancer cells.

Dual Activity Against Cell Lines and CDK2

Some derivatives of this compound have displayed dual activity, being effective against examined cell lines and inhibiting CDK2 . This dual functionality makes it a promising candidate for further research in multi-targeted cancer therapy.

Molecular Modeling Investigations

The compound’s structure allows for molecular modeling studies to understand its interaction with various biological targets . This application is crucial in drug design, where computational models can predict the efficacy and potential side effects of new drugs.

Synthesis of Novel Compounds

The chemical structure of this compound serves as a scaffold for synthesizing novel compounds with potential therapeutic applications . By modifying its structure, researchers can create a variety of derivatives with diverse biological activities.

Future Directions

The future directions in the research of pyrazolo pyrimidines involve the development of new synthetic routes and the exploration of their multiple applications . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .

properties

IUPAC Name

4-ethyl-1,4,5,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2,5,10,12,14-pentaene-7,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-2-17-7-10-11(16-17)13(19)15-12-8-5-3-4-6-9(8)14(20)18(10)12/h3-7,12H,2H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXVGCSKAVGZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)NC3N2C(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione

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